Methyl 2-acetamido-3-oxo-1,4-dihydroisoquinoline-1-carboxylate

Description

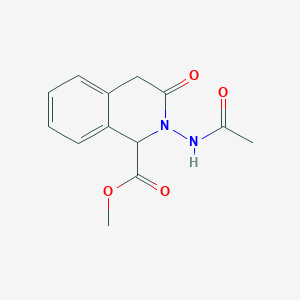

Methyl 2-acetamido-3-oxo-1,4-dihydroisoquinoline-1-carboxylate (CAS: 63500-01-6) is a dihydroisoquinoline derivative with a methyl ester group at position 1, an acetamido substituent at position 2, and a ketone at position 2.

Properties

CAS No. |

63500-01-6 |

|---|---|

Molecular Formula |

C13H14N2O4 |

Molecular Weight |

262.26 g/mol |

IUPAC Name |

methyl 2-acetamido-3-oxo-1,4-dihydroisoquinoline-1-carboxylate |

InChI |

InChI=1S/C13H14N2O4/c1-8(16)14-15-11(17)7-9-5-3-4-6-10(9)12(15)13(18)19-2/h3-6,12H,7H2,1-2H3,(H,14,16) |

InChI Key |

XPKPAJXNCLKOKL-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NN1C(C2=CC=CC=C2CC1=O)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Strategy Overview

The synthesis of methyl 2-acetamido-3-oxo-1,4-dihydroisoquinoline-1-carboxylate generally involves:

- Construction of the 1,4-dihydroisoquinoline core.

- Introduction of the keto group at the 3-position.

- Functionalization at the 2-position with an acetamido group.

- Esterification at the 1-carboxylate position with methyl group.

Key intermediates include isoquinolinium salts and 3,4-dihydroisoquinolinone derivatives, which are elaborated through nucleophilic additions, cyclizations, and amidation reactions.

Preparation of the 3-oxo-1,4-dihydroisoquinoline Core

A commonly used approach starts from dihydroisoquinoline derivatives, which are converted to 3-oxo-1,4-dihydroisoquinoline scaffolds via oxidation or rearrangement steps.

Iminium Intermediate Route : According to Tazawa et al. (2018), 3-substituted N-alkyl-dihydroisoquinolinone derivatives are synthesized via iminium intermediates. For example, 3,3-dimethyl-3,4-dihydroisoquinoline is reacted with methyl bromoacetate in acetonitrile at 60 °C to form isoquinolinium salts, which serve as key precursors for further elaboration.

Castagnoli-Cushman Reaction : This reaction involves the condensation of homophthalic anhydrides with amines or formaldimine equivalents to yield 3,4-dihydroisoquinol-1-one derivatives. In particular, the use of 1,3,5-triazinanes as formaldimine synthetic equivalents allows preparation of 3,4-dihydroisoquinol-1-one-4-carboxylic acids, which are then esterified to obtain methyl esters.

Introduction of the Acetamido Group at Position 2

The acetamido substituent at position 2 can be introduced via amidation reactions of the corresponding carboxylic acid or ester precursors.

- Amidation is typically carried out using coupling agents such as T3P (propylphosphonic anhydride), HATU, or EDC in the presence of a base like pyridine or triethylamine. For example, 4-oxo-1,4-dihydroquinoline-3-carboxylic acid can be reacted with an amino derivative (such as acetamide or an acetamido precursor) in 2-methyltetrahydrofuran at 47.5 °C for several hours to yield the corresponding amide derivative.

Esterification at the 1-Carboxylate Position

The methyl ester group is introduced by esterification of the carboxylic acid intermediate.

Representative Synthetic Route (Summarized)

Notes on Alternative Methods and Improvements

Use of modified Castagnoli-Cushman reactions with 1,3,5-triazinanes provides a practical route avoiding specialized equipment like autoclaves.

The iminium intermediate approach allows direct functionalization and efficient formation of isoquinolinium salts, which are versatile precursors for various substitutions.

Employing coupling agents such as T3P in greener solvents like 2-methyltetrahydrofuran enhances reaction efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-acetamido-3-oxo-1,4-dihydroisoquinoline-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the oxo group to hydroxyl groups.

Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like Oxone® and reducing agents such as sodium borohydride . The reaction conditions are typically mild to moderate, ensuring the stability of the compound during the process.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield N-alkylated 3,4-dihydroisoquinolinone derivatives .

Scientific Research Applications

Methyl 2-acetamido-3-oxo-1,4-dihydroisoquinoline-1-carboxylate has several scientific research applications:

Chemistry: It serves as a scaffold for the synthesis of various pharmacologically active compounds.

Medicine: It is explored as a potential drug candidate due to its pharmacophore properties.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-acetamido-3-oxo-1,4-dihydroisoquinoline-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory and antidiabetic activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Dihydroisoquinoline Derivatives

Table 1: Key Structural and Physical Properties of Selected Dihydroisoquinoline Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Density (g/cm³) |

|---|---|---|---|---|---|

| Methyl 2-acetamido-3-oxo-1,4-dihydroisoquinoline-1-carboxylate | 63500-01-6 | C₁₃H₁₄N₂O₄* | ~274.26 | 2-acetamido, 3-oxo, 1-methyl ester | Not reported |

| Methyl 2-benzamido-3-oxo-1,4-dihydroisoquinoline-1-carboxylate | 63500-02-7 | C₁₈H₁₆N₂O₄ | 324.33 | 2-benzamido, 3-oxo, 1-methyl ester | 1.34 |

| Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d) | Not provided | C₁₅H₁₉NO₄ | 277.32 | 6,7-dimethoxy, 1-methyl, 2-ethyl ester | Not reported |

| 6,7-Dimethoxy-1-methyl-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline (6e) | Not provided | C₁₃H₁₇NO₄S | 283.35 | 6,7-dimethoxy, 1-methyl, 2-sulfonyl | Not reported |

*Calculated based on molecular formula.

Key Observations :

- Substituent Effects : The acetamido group in the primary compound (CAS 63500-01-6) is less lipophilic than the benzamido group in CAS 63500-02-7, which may influence membrane permeability and target binding .

- Ester vs.

- Methoxy Modifications: Compounds like 6d and 6e feature 6,7-dimethoxy groups, which are common in bioactive isoquinolines (e.g., vasodilators or kinase inhibitors), suggesting that the primary compound’s lack of methoxy groups may limit its activity in similar pathways .

Comparison with Dihydroquinoline Analogs

Dihydroquinolines, such as those described in (e.g., N3-(1-(3,5-Dimethyl)adamantyl)-6-chloro-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carboxamide (52) ), share a fused bicyclic core but differ in ring structure (quinoline vs. isoquinoline).

Table 2: Structural Differences Between Dihydroisoquinoline and Dihydroquinoline Derivatives

Key Observations :

- Adamantyl and Chloro Groups : Compound 52’s adamantyl and chloro substituents enhance steric bulk and electron-withdrawing effects, which are critical for interactions with hydrophobic enzyme pockets .

- Thioxo Modification : Thioxo analogs (e.g., Compound 47 in ) may exhibit altered redox properties compared to ketone-containing derivatives like the primary compound .

Biological Activity

Methyl 2-acetamido-3-oxo-1,4-dihydroisoquinoline-1-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential as an inhibitor of various enzymes and its effects on different biological systems.

Chemical Structure and Properties

This compound has the following chemical formula: . Its structure features a dihydroisoquinoline core, which is known for its pharmacological properties. The compound is characterized by a carboxylate group and an acetamido substituent that contribute to its biological activity.

1. Enzyme Inhibition

One of the primary areas of research regarding this compound is its role as an enzyme inhibitor. Studies have demonstrated that derivatives of methyl 2-acetamido-3-oxo-1,4-dihydroisoquinoline exhibit significant inhibitory effects on various enzymes:

- α-Glucosidase Inhibition : Research indicates that certain derivatives can inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. For instance, a related compound showed an inhibition rate of 87.3% at a concentration of 5.39 mmol/L, suggesting strong potential for developing antidiabetic agents .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that derivatives exhibit activity against several bacterial strains, indicating potential applications in treating infections .

3. Anticancer Potential

In vitro studies have highlighted the anticancer properties of methyl 2-acetamido-3-oxo-1,4-dihydroisoquinoline derivatives. These compounds have shown promise in inhibiting the growth of cancer cell lines, making them candidates for further development in cancer therapy .

Case Studies and Research Findings

Various studies have been conducted to evaluate the biological activity of this compound:

Molecular Docking Studies

Molecular docking studies have been employed to understand the interaction between methyl 2-acetamido-3-oxo-1,4-dihydroisoquinoline derivatives and their target enzymes. These studies provide insights into the binding affinities and modes of action, which are crucial for optimizing these compounds for therapeutic use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.